molecular formula C12H12F2N2OS B2406796 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 907974-18-9

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2406796
CAS No.: 907974-18-9
M. Wt: 270.3
InChI Key: ICUPDRBCESSNIT-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c1-12(2,3)10(17)16-11-15-9-7(14)4-6(13)5-8(9)18-11/h4-5H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUPDRBCESSNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4,6-difluorobenzo[d]thiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production in cells, leading to various biological effects . Additionally, the compound’s ability to increase nitrate reductase activity in plants suggests its role in promoting plant growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is unique due to the presence of fluorine atoms on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. The pivalamide group further adds to its distinct properties, making it a valuable compound for various research applications .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and insights from relevant studies.

  • Molecular Formula : C16H12F2N2OS
  • Molecular Weight : 318.3 g/mol
  • CAS Number : 571149-93-4

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. It has been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Study Reference
MCF-7 (Breast)5.0
A549 (Lung)7.5
HeLa (Cervical)4.0

The compound's mechanism of action involves the inhibition of specific enzymes critical for cancer cell proliferation and survival. It is believed to induce apoptosis through the activation of caspases and the modulation of apoptotic pathways.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Study Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

The antimicrobial mechanism is thought to involve disruption of the microbial cell membrane and inhibition of nucleic acid synthesis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their catalytic functions.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
  • Membrane Disruption : In microbial cells, it disrupts the integrity of the cell membrane leading to cell lysis.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound in preclinical models:

  • Study on Antitumor Effects : A study conducted on xenograft models showed a significant reduction in tumor size after treatment with the compound compared to control groups. The study highlighted an increase in apoptotic cells as observed via TUNEL assay.
  • Antimicrobial Efficacy Study : Another study assessed the compound's effectiveness against multi-drug resistant strains of bacteria and fungi. Results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodYield (%)Key ConditionsReference
Acylation in Pyridine61RT, 12 h, N₂ atmosphere
Schotten-Baumann Reaction450°C, aqueous NaHCO₃

Advanced: How can researchers address steric challenges during acylation of 4,6-difluoro-1,3-benzothiazol-2-amine?

Methodological Answer :
Steric hindrance from the 2,2-dimethylpropanamide group necessitates:

  • Stepwise Addition : Slow introduction of pivaloyl chloride to reduce dimerization or over-acylation .
  • Solvent Optimization : Use of DMF or dichloromethane to enhance solubility of intermediates .
  • Catalytic Agents : Addition of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Basic: What spectroscopic techniques validate the structure of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3 ppm (s, 9H, CH₃) and δ 7.2–7.8 ppm (aromatic H) confirm the pivaloyl and benzothiazole moieties .
    • ¹³C NMR : Carbons at ~175 ppm (amide C=O) and 160–165 ppm (C-F) .
  • XRD : Confirms planarity of the benzothiazole ring and dihedral angles between substituents (e.g., 85.6° for amide-phenyl torsion) .
  • Mass Spectrometry : ESI-MS [M+H]⁺ matches theoretical molecular weight (±0.5 Da) .

Advanced: What crystallographic challenges arise, and how are they resolved?

Q. Methodological Answer :

  • Disorder in Crystal Lattices : Fluorine atoms may exhibit positional disorder; resolved using SHELXL refinement with anisotropic displacement parameters .
  • Hydrogen Bonding : Intermolecular N-H⋯O and O-H⋯F interactions stabilize packing (Table 2). SHELXPRO is used to model hydrogen atoms in riding positions .

Q. Table 2: Hydrogen Bond Geometry (Å/°)

D-H⋯Ad(D-H)d(H⋯A)d(D⋯A)∠(DHA)
N-H⋯O0.862.122.95162
O-H⋯F0.822.253.02158

Basic: What biological activities are associated with this compound?

Methodological Answer :
Preliminary studies on analogs suggest:

  • Antimicrobial Activity : MIC ~8 µg/mL against S. aureus due to thiazole ring interactions with bacterial enzymes .
  • Enzyme Inhibition : Potential inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) via amide conjugation .

Q. Table 3: Activity Comparison with Analogs

CompoundTargetIC₅₀ (µM)Reference
Target CompoundPFOR12.3
N-(4-fluorophenyl) derivativeCytochrome P45045.7

Advanced: How to resolve contradictions in reported biological data?

Q. Methodological Answer :

  • Variable Source : Differences in bacterial strains or assay conditions (e.g., aerobic vs. anaerobic) .
  • Structural Confounders : Trace impurities (e.g., unreacted amine) may skew results; validate purity via HPLC (≥95%) .
  • Dose-Response Replication : Use standardized protocols (CLSI guidelines) for MIC determination .

Advanced: Which computational methods predict electronic properties?

Q. Methodological Answer :

  • DFT Studies : B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV), correlating with redox stability .
  • Molecular Dynamics : Simulates solvation effects in DMSO/water mixtures to predict bioavailability .

Q. Table 4: Computational vs. Experimental Data

PropertyDFT ValueExperimentalError (%)
C=O Bond Length (Å)1.241.230.8
Dipole Moment (Debye)5.7--

Basic: How is purity assessed during synthesis?

Q. Methodological Answer :

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time ~8.2 min .
  • Melting Point : Sharp range (e.g., 148–150°C) indicates homogeneity .
  • Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .

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